molecular formula C14H22N2O2S B14017799 (3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine

(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine

Cat. No.: B14017799
M. Wt: 282.40 g/mol
InChI Key: WSBJGELFXGAETB-OCCSQVGLSA-N
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Description

(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine: is a chemical compound with a piperidine ring structure It is characterized by the presence of a tosyl group attached to the nitrogen atom and two methyl groups at the 3rd and 4th positions of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting appropriate starting materials under specific conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the piperidine derivative with tosyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the piperidine ring at the 3rd and 4th positions. This can be achieved using methyl iodide or other methylating agents under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Compounds with new functional groups replacing the tosyl group.

Scientific Research Applications

(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A related compound with a benzyl group instead of a tosyl group.

    (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine: Another similar compound with a phenylmethyl group.

Uniqueness

(3R,4R)-N,4-dimethyl-1-tosylpiperidin-3-amine is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

(3R,4R)-N,4-dimethyl-1-(4-methylphenyl)sulfonylpiperidin-3-amine

InChI

InChI=1S/C14H22N2O2S/c1-11-4-6-13(7-5-11)19(17,18)16-9-8-12(2)14(10-16)15-3/h4-7,12,14-15H,8-10H2,1-3H3/t12-,14+/m1/s1

InChI Key

WSBJGELFXGAETB-OCCSQVGLSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1CCN(CC1NC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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